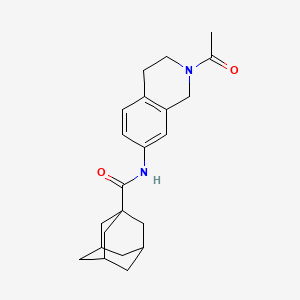

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is a synthetic organic compound featuring a tetrahydroisoquinoline scaffold substituted at the 2-position with an acetyl group (COCH₃) and at the 7-position with an adamantane-1-carboxamide moiety. The adamantane group confers high lipophilicity and metabolic stability, while the tetrahydroisoquinoline core may facilitate interactions with biological targets such as enzymes or receptors. Structural characterization of this compound likely employs crystallographic tools like SHELXL for refinement and ORTEP for graphical representation .

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-14(25)24-5-4-18-2-3-20(9-19(18)13-24)23-21(26)22-10-15-6-16(11-22)8-17(7-15)12-22/h2-3,9,15-17H,4-8,10-13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFYJLPFMLGZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide typically involves multi-step organic reactions. The starting materials often include adamantane derivatives and tetrahydroisoquinoline derivatives. Key steps in the synthesis may involve:

Formation of the adamantane carboxamide: This can be achieved by reacting adamantane-1-carboxylic acid with an amine derivative under dehydrating conditions.

Acetylation of tetrahydroisoquinoline: The tetrahydroisoquinoline moiety can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.

Coupling reaction: The final step involves coupling the acetylated tetrahydroisoquinoline with the adamantane carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the tetrahydroisoquinoline moiety to form quinoline derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The adamantane moiety can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is a compound that combines adamantane and tetrahydroisoquinoline structural features. It's an amide because it has a carboxamide functional group, which is important for its biological activity. This compound has potential pharmacological applications, especially in neuropharmacology, and holds significant promise in scientific research, possibly leading to novel therapeutic strategies or insights into brain chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Reaction conditions such as temperature and solvent choice and purification methods are critical for optimizing yield and purity.

Molecular Structure

The molecular structure features an arrangement of atoms and bonds within the molecule.

Chemical Reactions

this compound can undergo several chemical reactions that are essential for understanding its reactivity and potential modifications for enhanced biological activity.

Mechanism of Action

The mechanism of action for this compound is primarily associated with its interaction with neurotransmitter systems in the brain. Data on binding affinities and specific pathways would enhance understanding, but are not detailed in current literature.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide would depend on its specific application. In a pharmaceutical context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The adamantane moiety could facilitate binding to hydrophobic pockets, while the tetrahydroisoquinoline moiety may interact with polar or charged regions of the target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The primary structural analog identified is N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide (CAS: 955640-62-7), which replaces the acetyl group with a thiophene-2-carbonyl substituent . Key differences include:

| Parameter | Target Compound (Acetyl) | Similar Compound (Thiophene-2-carbonyl) |

|---|---|---|

| Substituent at 2-position | Acetyl (COCH₃) | Thiophene-2-carbonyl (C₄H₃S-CO-) |

| Molecular Formula | C₂₂H₂₈N₂O₂ (estimated*) | C₂₅H₂₈N₂O₂S |

| Molecular Weight | 376.47 g/mol (estimated*) | 420.57 g/mol |

| CAS Number | Not disclosed | 955640-62-7 |

*Note: The target compound’s formula is inferred by replacing the thiophene-sulfur in the analog’s formula (C₂₅H₂₈N₂O₂S) with an additional oxygen from the acetyl group.

Functional and Pharmacological Implications

- The latter introduces aromaticity and sulfur, which may promote π-π stacking interactions or alter redox metabolism .

- Lipophilicity : The thiophene analog’s sulfur atom and larger aromatic system likely increase LogP, suggesting higher membrane permeability but possibly reduced aqueous solubility.

- Target Selectivity : Thiophene derivatives are prevalent in drugs targeting kinases and GPCRs, implying that the analog may engage different biological pathways compared to the acetyl-substituted compound.

Research Findings and Methodological Considerations

- Structural Analysis: Crystallographic refinement tools like SHELXL are critical for resolving the adamantane and tetrahydroisoquinoline moieties, while ORTEP-3 aids in visualizing molecular geometry .

- Synthetic Challenges : The acetyl group’s simplicity may streamline synthesis compared to the thiophene analog, which requires introducing a heterocyclic carbonyl group.

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide (commonly referred to as "the compound") is a synthetic organic compound notable for its potential pharmacological applications, particularly in neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure that combines features of adamantane and tetrahydroisoquinoline. Its molecular formula is , with a molecular weight of 352.5 g/mol . The presence of the carboxamide functional group is critical for its biological activity.

The biological activity of this compound is primarily associated with its interaction with various neurotransmitter systems in the brain. Although specific binding affinities have not been extensively detailed in the literature, the compound is believed to influence dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive function .

Pharmacological Effects

Neuroprotective Properties

Research indicates that compounds similar to this compound exhibit neuroprotective effects. For instance, studies on related tetrahydroisoquinoline derivatives have shown their capacity to reduce neuroinflammation and oxidative stress in neuronal cells . This suggests that the compound may hold promise in treating neurodegenerative diseases such as Alzheimer's disease.

Antioxidant Activity

The antioxidant properties of adamantane derivatives have been explored in various studies. These compounds can scavenge free radicals and reduce lipid peroxidation, thereby protecting neuronal cells from damage . This activity is particularly relevant in the context of diseases characterized by oxidative stress.

Case Studies and Research Findings

A recent study evaluated the effects of this compound on neuronal cell lines. The findings indicated that treatment with this compound led to:

- Increased cell viability : Neuronal cells treated with concentrations up to 10 µM showed no significant cytotoxicity.

- Reduction in amyloid-beta levels : The compound was effective in downregulating amyloidogenic pathways in neuronal models associated with Alzheimer's disease .

| Parameter | Result |

|---|---|

| Cell Viability (10 µM) | No significant cytotoxicity |

| Amyloid-beta Reduction | Significant decrease |

Future Directions

Further research is warranted to fully elucidate the pharmacokinetics and dynamics of this compound. Investigations into its binding affinities with specific receptors and enzymes will enhance understanding of its therapeutic potential. Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy and safety profile for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.